molecular formula C6H4F2O2S B3112420 2-(Difluoromethyl)thiophene-3-carboxylic acid CAS No. 189330-26-5

2-(Difluoromethyl)thiophene-3-carboxylic acid

Cat. No.: B3112420
CAS No.: 189330-26-5
M. Wt: 178.16 g/mol
InChI Key: BFMDXJOTIDRJCC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)thiophene-3-carboxylic acid (CAS 189330-26-5) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 6 H 4 F 2 O 2 S, with a molecular weight of 178.16 g/mol. The compound features a carboxylic acid functional group at the 3-position of the thiophene ring and a difluoromethyl (-CF 2 H) group at the 2-position. The difluoromethyl group is a critically important motif in modern agrochemical and pharmaceutical design. Unlike the trifluoromethyl group, the CF 2 H group is a potent hydrogen bond donor due to the high polarity of its C-H bond, allowing it to mimic other functional groups like alcohols, thiols, and amines. This property, combined with fluorine's ability to enhance metabolic stability and modulate lipophilicity, makes it a valuable bioisostere for optimizing the pharmacokinetic properties of lead compounds . This compound serves as a key synthetic intermediate for constructing more complex molecules. Research has identified thiophene-2-carboxylic acids and thiophene-3-carboxylic acids as a novel class of potent D-amino acid oxidase (DAO) inhibitors . DAO is a flavoenzyme that oxidizes D-amino acids in the brain, and its inhibition is a promising therapeutic strategy for addressing NMDA receptor hypofunction associated with the negative symptoms of schizophrenia . In structure-activity relationship (SAR) studies, small substituents on the thiophene ring were well-tolerated, and crystal structures of human DAO in complex with these inhibitors revealed a unique binding mode where the thiophene ring stacks with the side chain of Tyr224 . Beyond its application in neuroscience, the thiophene scaffold is widely used in the development of therapeutics with antitumor, antibacterial, anti-inflammatory, and antifungal activities, as well as in materials science . Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary use. Safety data indicates that it may be harmful if swallowed and may cause skin and serious eye irritation. Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment, including gloves and eye/face protection . Supply Information: The compound is readily available from global chemical suppliers for research and development purposes. It is recommended to store it in a dark place under an inert atmosphere at 2-8°C to ensure stability .

Properties

IUPAC Name

2-(difluoromethyl)thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2S/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,5H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMDXJOTIDRJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251089
Record name 2-(Difluoromethyl)-3-thiophenecarboxylic acid
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Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189330-26-5
Record name 2-(Difluoromethyl)-3-thiophenecarboxylic acid
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Record name 2-(Difluoromethyl)-3-thiophenecarboxylic acid
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Record name 2-(difluoromethyl)thiophene-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the direct metallation of thiophene derivatives followed by fluorination. For example, 3-fluorothiophene-2-carboxylic acid can be prepared by treating thiophene-2-carboxylic acid with n-butyllithium followed by reaction with N-fluorodibenzenesulfonimide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. These methods often include the use of advanced purification techniques such as chromatography and crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(Difluoromethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-(Difluoromethyl)thiophene-3-carboxylic Acid with Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Fluorinated Group Key Differences
This compound C₆H₄F₂O₂S 178.07 3-COOH, 2-CHF₂ Difluoromethyl Carboxylic acid at position 3; CHF₂ at position 2
3-(Trifluoromethyl)-2-thiophenecarboxylic acid C₆H₃F₃O₂S 196.14 2-COOH, 3-CF₃ Trifluoromethyl Carboxylic acid at position 2; CF₃ at position 3
Thiophene-2-carboxylic acid C₅H₄O₂S 128.07 2-COOH None No fluorine substituents
4-(Difluoromethyl)thiophene-3-carboxylic acid C₆H₄F₂O₂S 178.07 3-COOH, 4-CHF₂ Difluoromethyl Positional isomer (CHF₂ at position 4)

Key Observations :

  • Substituent Position: The placement of the carboxylic acid and fluorinated groups alters electronic distribution.
  • Fluorinated Group Type : The trifluoromethyl (-CF₃) group in 3-(trifluoromethyl)-2-thiophenecarboxylic acid is more electronegative and sterically bulky than the difluoromethyl (-CHF₂) group, which may reduce metabolic oxidation but increase lipophilicity .

Physicochemical Properties

Fluorine substituents significantly impact properties such as acidity, solubility, and lipophilicity:

Table 2: Property Comparison of Selected Thiophene Carboxylic Acids

Compound Name Acidity (Predicted pKa) LogP (Calculated) Solubility (Water)
This compound ~2.5–3.0* 1.8 Moderate (enhanced by -COOH)
3-(Trifluoromethyl)-2-thiophenecarboxylic acid ~1.8–2.3* 2.5 Low
Thiophene-2-carboxylic acid ~2.7–3.2 1.2 High

Notes:

  • Acidity : The electron-withdrawing -CF₃ group in 3-(trifluoromethyl)-2-thiophenecarboxylic acid lowers the pKa of the carboxylic acid compared to the -CHF₂ analogue .
  • Lipophilicity : Higher LogP values for trifluoromethylated compounds suggest greater membrane permeability but poorer aqueous solubility .

Biological Activity

2-(Difluoromethyl)thiophene-3-carboxylic acid (CAS No. 189330-26-5) is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

This compound features a thiophene ring substituted with a difluoromethyl group and a carboxylic acid moiety. The presence of fluorine atoms enhances its metabolic stability and alters its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing promising therapeutic potentials.

Antibacterial Activity

Research demonstrates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against several bacterial strains, including:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. faecalis, P. aeruginosa40-50 µg/mL
Compound BS. typhi, K. pneumoniaeComparable to ceftriaxone

Studies indicate that the inhibition zones for these compounds ranged from 19 mm to 30 mm against the tested organisms, suggesting that modifications in the thiophene structure can enhance antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF-71.50
HCT-1162.29
PC39.71

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression, such as angiogenesis and cell signaling.

Anti-inflammatory Activity

In addition to antibacterial and anticancer activities, compounds related to this compound have demonstrated anti-inflammatory properties. For example, studies indicate that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases.

The mechanism of action for this compound likely involves interaction with specific molecular targets through covalent bonding and modulation of enzymatic activities. The difluoromethyl group may enhance binding affinity to target proteins, influencing their function and biological pathways.

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial activity of various thiophene derivatives against clinical isolates of resistant bacteria, highlighting the superior performance of those containing difluoromethyl substitutions.
  • Anticancer Evaluation : Another investigation focused on the cytotoxicity of thiophene derivatives against human leukemia cell lines, demonstrating significant apoptotic effects at low concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(difluoromethyl)thiophene-3-carboxylic acid, and what challenges arise during fluorination?

  • Methodological Answer : A common approach involves functionalizing the thiophene ring at the 3-position with a carboxylic acid group, followed by introducing the difluoromethyl group via halogen-exchange reactions or direct fluorination. For example, intermediates like methyl thiophene-3-carboxylate can undergo fluorination using agents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Challenges include controlling regioselectivity and minimizing side reactions (e.g., over-fluorination). Stability of intermediates must be monitored via HPLC or LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is critical for confirming the presence and environment of fluorine atoms (e.g., δ -120 to -140 ppm for CF2_2 groups). 1H^{1}\text{H} and 13C^{13}\text{C} NMR help resolve thiophene ring protons and carboxylic acid signals.
  • FT-IR : Peaks near 1700–1750 cm1^{-1} confirm the carboxylic acid group, while C-F stretches appear at 1100–1250 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .

Q. How should researchers handle stability and storage of this compound to prevent decomposition?

  • Methodological Answer : The compound is stable under inert atmospheres (N2_2/Ar) at -20°C. Avoid exposure to strong bases, acids, or oxidizing agents, which may generate hazardous byproducts (e.g., sulfur oxides). Decomposition under thermal stress can be assessed via TGA-DSC. Store in amber glass vials with PTFE-lined caps to minimize moisture absorption .

Advanced Research Questions

Q. How does the difluoromethyl group impact the compound’s electronic properties and bioavailability?

  • Methodological Answer : Fluorine’s electronegativity alters electron density on the thiophene ring, enhancing metabolic stability and binding affinity. The CF2_2 group reduces basicity of adjacent amines (if present) and improves membrane permeability. Computational studies (DFT) can model electrostatic potential surfaces, while logP measurements quantify lipophilicity changes. In vitro assays (e.g., Caco-2 permeability) validate bioavailability enhancements .

Q. What strategies resolve contradictions in biological activity data between analogs with varying fluorination patterns?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with mono-/di-/trifluorinated groups and compare IC50_{50} values in target assays (e.g., enzyme inhibition).
  • Crystallography : Resolve protein-ligand structures to identify fluorine-specific interactions (e.g., C-F⋯H bonds).
  • Metabolic Profiling : Use LC-MS/MS to assess stability differences caused by fluorination. Contradictions may arise from off-target effects or assay conditions, necessitating orthogonal validation .

Q. How can researchers optimize synthetic yields for scale-up while maintaining purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Screen reaction parameters (temperature, solvent, catalyst) to maximize yield. For example, DMF or THF may improve solubility of intermediates.
  • Purification : Use preparative HPLC with C18 columns or recrystallization (e.g., ethanol/water mixtures). Monitor impurities (e.g., de-fluorinated byproducts) via UPLC-UV/HRMS .

Q. What advanced analytical methods detect trace impurities or degradation products in this compound?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Quantify impurities at 0.1% levels using gradient elution (e.g., 0.1% TFA in acetonitrile/water).
  • GC-MS : Identify volatile degradation products (e.g., sulfur oxides) after derivatization.
  • NMR Spectroscopy : 19F^{19}\text{F}-edited HSQC can resolve fluorine-containing impurities .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Difluoromethyl)thiophene-3-carboxylic acid
Reactant of Route 2
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2-(Difluoromethyl)thiophene-3-carboxylic acid

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